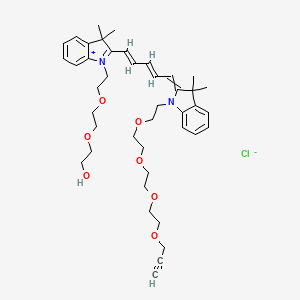

N-PEG3-N'-(propargyl-PEG4)-Cy5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H57ClN2O7 |

|---|---|

Molecular Weight |

737.4 g/mol |

IUPAC Name |

2-[2-[2-[2-[(1E,3E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride |

InChI |

InChI=1S/C42H57N2O7.ClH/c1-6-23-46-27-31-50-33-34-51-32-29-48-25-21-44-38-17-13-11-15-36(38)42(4,5)40(44)19-9-7-8-18-39-41(2,3)35-14-10-12-16-37(35)43(39)20-24-47-28-30-49-26-22-45;/h1,7-19,45H,20-34H2,2-5H3;1H/q+1;/p-1 |

InChI Key |

MXPPWWDNHJQAKX-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCO)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCO)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5: A Fluorescent PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-PEG3-N'-(propargyl-PEG4)-Cy5, a heterobifunctional linker integral to the advancement of targeted protein degradation.

Core Concepts: Introduction to a Versatile Tool

This compound is a specialized chemical linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are innovative molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[3][4] This linker is comprised of three key functional components: a PEG3 (triethylene glycol) spacer, a propargyl-terminated PEG4 (tetraethylene glycol) chain, and a Cyanine 5 (Cy5) fluorophore.

The propargyl group, with its terminal alkyne, enables covalent conjugation to an azide-modified molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1] The Cy5 fluorophore allows for the direct visualization and tracking of the resulting PROTAC molecule in various biological assays. The polyethylene glycol (PEG) spacers enhance the solubility and bioavailability of the PROTAC construct.[5]

Chemical Structure and Physicochemical Properties

The unique structure of this compound underpins its utility in PROTAC development.

Chemical Structure:

Caption: Generalized structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 2107273-06-1 | [1] |

| Molecular Formula | C42H57ClN2O7 | [2] |

| Molecular Weight | ~757.35 g/mol | Inferred from formula |

| Appearance | Blue to dark blue solid or viscous liquid | [6][7] |

| Excitation Maximum (λex) | ~649 nm | [6][7] |

| Emission Maximum (λem) | ~667 nm | [6][7] |

| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [6][7] |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [6][7] |

| Storage | -20°C, desiccated, protected from light | [2][6][7] |

Applications in Drug Development

The primary application of this compound is in the construction of fluorescently labeled PROTACs for targeted protein degradation studies.

PROTAC Synthesis and Mechanism of Action:

The synthesis of a PROTAC using this linker involves a two-step process. First, a protein of interest (POI) ligand is modified with an azide group. Subsequently, this azide-functionalized ligand is coupled with the alkyne-containing this compound linker via CuAAC click chemistry. The other end of the linker is pre-functionalized with a ligand for an E3 ubiquitin ligase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, 2839527-02-3 | BroadPharm [broadpharm.com]

- 7. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]

Unlocking Targeted Protein Degradation and Cellular Imaging: A Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a sophisticated, heterobifunctional molecule at the forefront of chemical biology and drug discovery. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower its use in advanced research settings.

Core Utility: A Fluorescent Bridge for Targeted Protein Degradation

The primary application of this compound is as a fluorescent linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1]

This molecule's unique structure incorporates three key functionalities:

-

A Propargyl Group: This terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the covalent attachment of the linker to an azide-modified small molecule that binds to a target protein of interest.[2]

-

A Cy5 Fluorophore: A far-red fluorescent dye that enables sensitive and real-time tracking of the PROTAC molecule in live-cell imaging experiments with minimal autofluorescence.[1]

-

A Flexible PEG Linker: The polyethylene glycol (PEG) chains (PEG3 and PEG4) enhance the hydrophilicity and solubility of the final PROTAC conjugate. The linker's length and flexibility are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3]

Quantitative Data

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~649 nm | [4][5] |

| Emission Maximum (λem) | ~667 nm | [4][5] |

| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [4][5] |

| Purity | ≥97% | [4] |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [4] |

| Storage Condition | -20°C | [4] |

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent PROTAC via Click Chemistry

This protocol describes the conjugation of this compound to an azide-functionalized ligand for a protein of interest (POI-azide).

Materials:

-

This compound

-

POI-azide

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Dissolve the POI-azide in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 1.1 equivalents of this compound with 1 equivalent of POI-azide.

-

Add THPTA/CuSO₄ (pre-mixed at a 2:1 molar ratio) to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

-

Adjust the final reaction volume with DMSO to ensure all components are dissolved.

-

-

Incubation:

-

Vortex the reaction mixture gently.

-

Incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the fluorescent PROTAC conjugate using reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry and NMR.

-

Protocol 2: Live-Cell Imaging of PROTAC-Mediated Protein Degradation

This protocol outlines a general procedure for visualizing the degradation of a target protein using a fluorescently labeled PROTAC.

Materials:

-

Cells expressing the protein of interest (preferably endogenously tagged with a reporter like HaloTag or HiBiT for orthogonal quantification).

-

Fluorescent PROTAC synthesized as described above.

-

Live-cell imaging medium.

-

High-content imaging system with environmental control (37°C, 5% CO₂).

-

Vehicle control (e.g., 0.1% DMSO).

Procedure:

-

Cell Plating:

-

Seed cells in a 96-well imaging plate at a density that will result in 60-80% confluency at the time of imaging.

-

Incubate for 24 hours.

-

-

PROTAC Treatment:

-

Prepare serial dilutions of the fluorescent PROTAC in live-cell imaging medium.

-

Add the PROTAC solutions to the wells. Include a vehicle control.

-

-

Time-Lapse Microscopy:

-

Immediately place the plate into the pre-warmed, CO₂-controlled microscope stage.

-

Set up the imaging parameters, using the Cy5 channel to visualize the PROTAC and an appropriate channel for the orthogonal protein reporter (if used). Use the lowest possible laser power to minimize phototoxicity.

-

Acquire images every 15-30 minutes for a duration of 4-24 hours.

-

-

Image Analysis:

-

Use image analysis software to segment individual cells and quantify the mean fluorescence intensity of the protein reporter per cell at each time point.

-

Normalize the fluorescence intensity of each cell to its intensity at time zero.

-

Plot the normalized intensity versus time to generate degradation curves.

-

Mandatory Visualizations

Caption: Workflow for the synthesis and application of a fluorescent PROTAC.

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]

- 5. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, 2839527-02-3 | BroadPharm [broadpharm.com]

Unveiling the Spectroscopic and Application Landscape of N-PEG3-N'-(propargyl-PEG4)-Cy5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties and experimental considerations for the far-red fluorescent dye, N-PEG3-N'-(propargyl-PEG4)-Cy5. As a derivative of the well-established Cyanine5 (Cy5) dye, this molecule is functionalized with a propargyl group for click chemistry applications and features polyethylene glycol (PEG) linkers to enhance solubility and reduce non-specific binding. This guide is intended to equip researchers with the necessary information to effectively utilize this versatile fluorescent probe in their studies.

Core Spectroscopic Properties

The defining characteristics of any fluorophore are its excitation and emission spectra, which dictate the optimal hardware and experimental setup for its use. While specific data for this compound is not extensively published, the spectral properties are primarily determined by the core Cy5 structure. The addition of PEG and propargyl groups typically has a minimal effect on the excitation and emission maxima. The data presented below is a compilation from closely related Cy5 derivatives containing PEG and propargyl or azide functionalities, providing a reliable estimate of the expected spectral behavior.

| Property | Value | Unit |

| Excitation Maximum (λex) | ~649 | nm |

| Emission Maximum (λem) | ~667 | nm |

| Molar Extinction Coefficient (ε) | ~232,000 | M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.2 - 0.27 | - |

| Recommended Laser Lines | 633, 647 | nm |

| Common Emission Filter | 660/20 | nm |

Note: The quantum yield of Cy5 can be influenced by its local environment, including solvent polarity and conjugation to biomolecules.

Experimental Protocols

Accurate and reproducible experimental data is paramount in scientific research. The following sections detail standardized protocols for characterizing the spectroscopic properties of this compound.

Determining Absorbance and Emission Spectra

Objective: To experimentally verify the maximum excitation and emission wavelengths.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO, DMF, or an aqueous buffer suitable for the application)

-

UV-Vis spectrophotometer

-

Fluorometer

-

1 cm path length quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO). Protect the solution from light.

-

Working Solution Preparation: Prepare a dilute working solution of the dye. The final concentration should result in an absorbance maximum between 0.05 and 0.1 AU to avoid inner filter effects in fluorescence measurements.

-

Absorbance Spectrum Measurement:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Scan the absorbance of the working solution from approximately 500 nm to 750 nm.

-

Identify the wavelength of maximum absorbance (λabs_max).[1]

-

-

Emission Spectrum Measurement:

Measuring Molar Extinction Coefficient

Objective: To determine the molar absorptivity of the dye at its absorbance maximum.

Procedure:

-

Prepare a series of dilutions of the this compound stock solution with known concentrations.

-

Measure the absorbance of each dilution at the λabs_max.[1]

-

Plot absorbance versus concentration.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the molar concentration, and 'l' is the path length (typically 1 cm). The value of ε is the slope of the resulting linear plot.[1]

Determining Fluorescence Quantum Yield

Objective: To measure the efficiency of photon emission.

Procedure:

-

Select a suitable reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet).

-

Prepare solutions of both the sample and the standard with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument settings.[1]

-

Integrate the area under the emission curve for both the sample and the reference standard.

-

Calculate the quantum yield (Φ_sample) using the following equation:[1] Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Application Workflow: Click Chemistry Conjugation

This compound is designed for covalent labeling of molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the stable attachment of the Cy5 fluorophore to a variety of biomolecules or surfaces functionalized with an azide group.

Caption: Workflow for labeling an azide-modified biomolecule with this compound via CuAAC.

This workflow illustrates the straightforward nature of using this reagent for fluorescent labeling. The resulting Cy5-labeled biomolecule can then be used in a wide array of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, benefiting from the low autofluorescence in the far-red spectral region.[2]

References

Introduction: The Unassuming Powerhouse of Click Chemistry

An In-Depth Technical Guide to the Propargyl Group in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the quest for efficiency, specificity, and biocompatibility has led to the rise of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This chemical philosophy champions reactions that are modular, high-yielding, and produce only inoffensive byproducts. At the heart of the most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies an unassuming yet powerful functional group: the propargyl group. This guide provides a deep dive into the core principles of the propargyl group's role in click chemistry, its underlying mechanisms, quantitative performance, and its transformative applications in research and drug development.

The propargyl group, characterized by its terminal alkyne (a carbon-carbon triple bond at the end of a molecule), is the key reactive partner for azides in the CuAAC reaction.[2] Its linear geometry and relatively small size allow it to be readily incorporated into a wide variety of molecules without significant steric hindrance. The terminal proton on the alkyne is crucial for its reactivity in the copper-catalyzed cycle, which transforms a slow, non-selective thermal reaction into a rapid, specific, and reliable ligation tool.

The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, demonstrating a massive rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[3] This reaction is highly efficient, regioselective, and tolerant of a vast array of functional groups, making it exceptionally suited for complex biological environments.[2][3][4] It proceeds readily under mild conditions, often at room temperature and in aqueous solutions, to exclusively afford the 1,4-disubstituted 1,2,3-triazole product.[2][5]

Reaction Mechanism: A Dinuclear Copper Pathway

While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[2] This mechanism provides a more complete explanation for the reaction's remarkable speed and fidelity.

The key steps are:

-

Formation of Copper Acetylide: A copper(I) ion forms a π-complex with the terminal alkyne of the propargyl group, lowering the pKa of the terminal proton. A second copper(I) ion facilitates the deprotonation, leading to the formation of a dinuclear copper acetylide intermediate.[2][6]

-

Coordination of the Azide: The organic azide coordinates to one of the copper centers. This brings the two reactive partners—the alkyne and the azide—into close proximity and in the correct orientation for reaction.[3]

-

Cycloaddition: The azide then attacks the activated alkyne, leading to the formation of a six-membered metallacycle intermediate.[2]

-

Ring Contraction and Product Release: This intermediate undergoes rapid ring contraction to a more stable dinuclear copper triazolide. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[2]

Quantitative Data on Alkyne Reactivity in Click Chemistry

The efficiency of click reactions is a key attribute. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) reaction often depends on the specific application, particularly the tolerance of the system to copper.

| Reaction Type | Alkyne Partner | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |

| CuAAC | Propargyl Group (and other terminal alkynes) | 10² - 10⁴ (with ligand acceleration) | Requires Cu(I) catalyst; extremely high yield and regioselectivity; widely applicable.[5] |

| SPAAC | Cyclooctynes (e.g., BCN, DBCO, DIBO) | 10⁻³ - 1 | Copper-free, ideal for live-cell imaging; rate is dependent on the ring strain of the cyclooctyne.[7][] |

| SPAAC | Difluorobenzocyclooctyne (DIFBO) | > 1 | Highly reactive due to fluorine substitution and ring strain, but can be unstable.[7] |

Experimental Protocols

Executing a successful CuAAC reaction requires careful attention to the setup and components, particularly the maintenance of the copper(I) oxidation state.

Generic Protocol for CuAAC Bioconjugation

This protocol describes a typical procedure for labeling an alkyne-functionalized biomolecule with an azide-functionalized reporter molecule.

Materials:

-

Alkyne-functionalized biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate buffer, pH 7-8).

-

Azide-functionalized reporter (e.g., fluorescent dye).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water).

-

Copper(I)-stabilizing ligand stock solution (e.g., THPTA or TBTA, 5-fold excess to copper).[2][5]

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[2]

-

Aminoguanidine (optional, to intercept reactive oxygen species byproducts).[9][10]

-

Reaction Buffer (e.g., Sodium Phosphate, 100 mM).

Procedure:

-

Prepare Reactant Mix: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-functionalized reporter in the reaction buffer. If the exact concentration of the alkyne group is known, a 10-fold molar excess of the azide reporter is a good starting point.[11]

-

Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. Mix the appropriate volumes of the CuSO₄ stock solution and the ligand stock solution. A final copper concentration of 50-250 µM is often effective.[10][12] Let the premix stand for 1-2 minutes.

-

Add Catalyst: Add the catalyst premix to the reactant mixture and mix gently by pipetting or brief vortexing.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.[12] This reduces the Cu(II) to the active Cu(I) state and initiates the click reaction.

-

Incubate: Allow the reaction to proceed at room temperature. Reaction times can range from 30 minutes to several hours, but are often complete within 1 hour when reactant concentrations are sufficiently high (>10 µM).[2][10]

-

Purification: Purify the resulting bioconjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and catalyst.

Applications in Drug Development and Research

The reliability and bioorthogonality of the CuAAC reaction have made it an indispensable tool in medicinal chemistry and chemical biology.[4][13]

-

Drug Discovery and Lead Generation: Click chemistry is widely used to rapidly synthesize large, diverse libraries of compounds.[13] By clicking together various propargyl- and azide-containing fragments, researchers can quickly generate novel molecular architectures for high-throughput screening against biological targets to identify new lead compounds.[13][]

-

Bioconjugation: The ability to specifically and efficiently link molecules is a cornerstone of modern biomedical research.[4][13] The propargyl group can be incorporated into proteins, peptides, nucleic acids, or carbohydrates, which can then be "clicked" to reporter tags, imaging agents, or drug molecules.[4][13]

-

Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise method for attaching potent cytotoxic drugs to monoclonal antibodies.[] This creates ADCs that can selectively target and kill cancer cells, improving therapeutic efficacy while reducing side effects.

-

Probing Biological Systems: By incorporating propargyl-modified building blocks (e.g., amino acids, sugars) into cells, scientists can visualize and track the synthesis and localization of biomolecules. This allows for the study of complex processes, such as glycosylation or protein synthesis, in living systems.

Conclusion: A Versatile Tool for Modern Science

The propargyl group, through its central role in the copper-catalyzed azide-alkyne cycloaddition, has fundamentally changed the way scientists approach molecular assembly. Its reliability, efficiency, and biocompatibility have cemented click chemistry as a foundational technique in fields ranging from drug discovery to materials science. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols governing the use of the propargyl group is essential for harnessing the full power of this remarkable chemical tool to build the complex molecular systems of the future.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.wiki [static.igem.wiki]

- 12. jenabioscience.com [jenabioscience.com]

- 13. rroij.com [rroij.com]

An In-depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5 as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component of a PROTAC is not merely a passive spacer; it plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the molecule. Linker length, composition, and flexibility can significantly influence the formation and stability of the ternary complex, as well as the PROTAC's solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.

This technical guide focuses on a specific fluorescent PROTAC linker, N-PEG3-N'-(propargyl-PEG4)-Cy5 . This linker incorporates a PEG backbone to enhance solubility and facilitate optimal ternary complex formation, a propargyl group for facile conjugation to a target-binding ligand or E3 ligase ligand via "click chemistry," and a Cyanine-5 (Cy5) fluorophore for direct visualization and quantification of the PROTAC's cellular uptake, distribution, and engagement with its target.

Core Attributes of the this compound Linker

The this compound linker offers a unique combination of features that are highly advantageous for PROTAC development:

-

PEG Backbone: The PEG3 and PEG4 chains impart hydrophilicity, which can improve the solubility of the overall PROTAC molecule. This is particularly beneficial when working with hydrophobic warheads or E3 ligase ligands. The flexibility of the PEG chains also allows for the necessary conformational adjustments to enable productive ternary complex formation.

-

Propargyl Group: The terminal alkyne functionality of the propargyl group allows for highly efficient and specific conjugation to an azide-modified binding moiety (either for the POI or the E3 ligase) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][] This modular approach simplifies the synthesis of PROTAC libraries with varying linkers, warheads, or E3 ligase ligands.

-

Cy5 Fluorophore: The integrated Cy5 dye provides a powerful tool for various analytical techniques. Cy5 is a bright and photostable far-red fluorescent dye, which minimizes autofluorescence from cellular components. This enables sensitive detection in a variety of applications, including:

-

Cellular Uptake and Subcellular Localization: Visualizing the accumulation and distribution of the PROTAC within cells using fluorescence microscopy.

-

Target Engagement: Assessing the binding of the PROTAC to its target protein in live cells.

-

Biochemical Assays: Facilitating the development of fluorescence-based assays to measure ternary complex formation and degradation kinetics.

-

Data Presentation: A Case Study of a BRD4-Targeting PROTAC

To illustrate the application and evaluation of a PROTAC synthesized with the this compound linker, we present a hypothetical case study of a PROTAC designed to target the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[4][5] In this example, the propargyl group of the linker is conjugated to an azide-modified JQ1 analog (a known BRD4 inhibitor), and the other end of the linker is attached to a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Quantitative Degradation and Binding Data

| Parameter | Value | Assay Method |

| Degradation | ||

| DC50 (BRD4) | 15 nM | Western Blot |

| Dmax (BRD4) | >95% | Western Blot |

| Degradation Rate (t1/2) | ~2 hours | HiBiT Assay |

| Binding Affinity | ||

| Ternary Complex Kd | 50 nM | Fluorescence Polarization |

| Cellular Uptake | ||

| Intracellular Accumulation | Time-dependent | Fluorescence Microscopy |

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC via Click Chemistry

This protocol describes the final conjugation step to assemble the BRD4-targeting PROTAC using the this compound linker.

Materials:

-

Azide-functionalized JQ1 analog (warhead)

-

This compound linker conjugated to a VHL ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Dimethyl sulfoxide (DMSO)

-

Water

Procedure:

-

Dissolve the azide-functionalized JQ1 analog and the this compound-VHL ligand conjugate in DMSO.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO4 and TBTA in a 1:1 mixture of DMSO and water.

-

To the solution of the azide and alkyne components, add the sodium ascorbate solution, followed by the CuSO4/TBTA solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by LC-MS for the formation of the triazole product.

-

Upon completion, purify the PROTAC product using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final Cy5-labeled BRD4-targeting PROTAC.

Western Blotting for BRD4 Degradation

Materials:

-

Cancer cell line (e.g., HeLa or a relevant cancer cell line)

-

Cy5-labeled BRD4 PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BRD4, anti-GAPDH or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the Cy5-labeled BRD4 PROTAC or DMSO for a specified time (e.g., 24 hours). Include a control group pre-treated with a proteasome inhibitor to confirm proteasome-dependent degradation.

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot and perform densitometry analysis to quantify BRD4 protein levels relative to the loading control.

-

Plot the percentage of remaining BRD4 protein against the PROTAC concentration to determine the DC50 and Dmax values.

Fluorescence Microscopy for Cellular Uptake

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Cy5-labeled BRD4 PROTAC

-

Hoechst 33342 (for nuclear staining)

-

Live-cell imaging medium

-

Confocal microscope with appropriate laser lines and filters for Hoechst 33342 and Cy5

Procedure:

-

Seed cells on imaging-grade dishes and allow them to adhere.

-

Replace the culture medium with live-cell imaging medium.

-

Add the Cy5-labeled BRD4 PROTAC to the cells at the desired concentration.

-

Incubate the cells for various time points (e.g., 1, 4, and 24 hours).

-

Shortly before imaging, add Hoechst 33342 to stain the nuclei.

-

Image the cells using a confocal microscope, acquiring images in the DAPI (for Hoechst) and Cy5 channels.

-

Analyze the images to observe the cellular uptake and subcellular localization of the Cy5-labeled PROTAC.

HiBiT Assay for Real-Time Degradation Kinetics

Materials:

-

Cell line with endogenously CRISPR-tagged BRD4 with a HiBiT tag

-

Cy5-labeled BRD4 PROTAC

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

Luminometer

Procedure:

-

Seed the HiBiT-BRD4 cells in a white, opaque 96-well plate.

-

Treat the cells with a serial dilution of the Cy5-labeled BRD4 PROTAC.

-

At various time points, lyse the cells and add the Nano-Glo® HiBiT Lytic Detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence signal to a vehicle-treated control at each time point.

-

Plot the percentage of remaining BRD4-HiBiT against time for each PROTAC concentration to determine the degradation rate (t1/2).

Mandatory Visualizations

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

Caption: A typical workflow for the design and evaluation of PROTACs.

BET Protein Signaling Pathway

Caption: Simplified signaling pathway of BRD4 and its inhibition by a PROTAC.

References

- 1. researchgate.net [researchgate.net]

- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

introduction to Cy5 fluorescent dye properties

An In-depth Technical Guide to the Properties and Applications of Cy5 Fluorescent Dye

Introduction

Cyanine5 (Cy5) is a synthetic, far-red fluorescent dye that belongs to the cyanine family of fluorophores.[1][2][3] It is widely utilized in a multitude of bioanalytical and imaging applications due to its high fluorescence intensity, photostability, and emission spectrum in a range where biological specimens exhibit minimal autofluorescence.[1] This technical guide provides a comprehensive overview of the core properties of Cy5, detailed experimental protocols for its use, and a comparison with common alternatives, tailored for researchers, scientists, and professionals in drug development.

Cy5's structure features two linked azacycles connected by a five-carbon polymethine chain, which allows it to absorb and emit light in the far-red to near-infrared region of the spectrum.[1][2] It is commonly excited by 633 nm or 647 nm laser lines, making it compatible with a wide range of fluorescence-based instrumentation.[1][4][5]

Core Properties of Cy5

The performance of a fluorescent dye is defined by several key photophysical parameters. These properties for Cy5 are summarized below, providing a quantitative basis for experimental design and application.

| Property | Value | Source(s) |

| Maximum Excitation Wavelength (λex) | ~649-651 nm | [3][6][7][8] |

| Maximum Emission Wavelength (λem) | ~667-670 nm | [2][3][6][7][8] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [6][8] |

| Quantum Yield (Φ) | ~0.27 | [6] |

| Molecular Weight (Approx.) | Varies by derivative (e.g., ~778 g/mol for NHS Ester) | [9] |

| Recommended Laser Lines | 633 nm (HeNe), 647 nm (Krypton-Argon) | [1][5] |

| Common Filter Set | Excitation: ~628 nm, Dichroic: ~660 nm, Emission: ~692 nm | [6][10] |

Advantages of Using Cy5:

-

High Signal-to-Noise Ratio: Cy5 emits in the far-red spectral region where cellular and tissue autofluorescence is minimal, leading to clearer signals and enhanced sensitivity.[1][4]

-

Bright Fluorescence: Possesses a high molar extinction coefficient, contributing to its intense fluorescence signal.[11][12]

-

Good Photostability: Compared to some other dyes, Cy5 exhibits good resistance to photobleaching, allowing for longer or more intense imaging sessions.[1][13][14]

-

Versatility: Available with a variety of reactive groups (e.g., NHS ester, maleimide, azide), enabling the labeling of diverse biomolecules such as antibodies, nucleic acids, and proteins.[1][2]

Experimental Protocols and Workflows

Proper conjugation of Cy5 to a target biomolecule is critical for successful experimental outcomes. Below are detailed protocols for three common labeling chemistries.

Amine Labeling using Cy5 NHS Ester

N-hydroxysuccinimidyl (NHS) esters are used to label primary amines (e.g., lysine residues in proteins). The reaction is pH-dependent, with an optimal range of pH 8.3-8.5.[15][16]

-

Prepare Biomolecule: Dissolve the thiol-containing biomolecule in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5. [17]2. Reduce Disulfides (if necessary): If the thiol groups are in the form of disulfide bonds (e.g., in antibodies), add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 10-100x molar excess and incubate for 20-30 minutes at room temperature. [18][17]It is often not necessary to remove TCEP before proceeding. [19]3. Prepare Dye: Prepare a stock solution of Cy5 maleimide (e.g., 1-10 mg in 100 µL) in DMSO or DMF. [18][17]4. Reaction: Add a 10-20x molar excess of the Cy5 maleimide solution to the biomolecule solution. [17][19]Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols. [17]5. Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. [19]6. Purification: Purify the labeled conjugate from excess dye and reducing agents using gel filtration, HPLC, or dialysis. [18][17]

Bioorthogonal Labeling via Click Chemistry

Click chemistry provides a highly specific and bioorthogonal method for labeling. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common approach where an azide-modified Cy5 is reacted with an alkyne-modified biomolecule. [20][21][22]

-

Prepare Biomolecules: Dissolve the alkyne-modified biomolecule (e.g., oligonucleotide) and azide-modified Cy5 in a suitable buffer. [20]2. Prepare Reagents: Prepare fresh stock solutions of the catalyst components:

-

Copper (II) sulfate (e.g., 20 mM in water). [23] * A copper-stabilizing ligand such as TBTA or THPTA (e.g., 100 mM in DMSO/water). [20][23] * A reducing agent, typically sodium ascorbate (e.g., 300 mM in water, prepared fresh). [23]3. Reaction Assembly: In a microcentrifuge tube, combine the alkyne-biomolecule and Cy5-azide. Add the copper sulfate and ligand solutions and mix briefly. [20][23]4. Initiate Reaction: Add the sodium ascorbate solution to initiate the click reaction. [23]Vortex the mixture thoroughly.

-

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature. [23]For some substrates, incubation can proceed overnight. [20]6. Purification: Purify the resulting conjugate. For oligonucleotides, this is often done via ethanol or acetone precipitation. [20]

Applications and Considerations

Cy5 is a versatile dye used across numerous applications, including fluorescence microscopy, flow cytometry, and in situ hybridization (FISH). [1]

Photostability and Environment

While Cy5 has good photostability, its performance can be influenced by the local chemical environment. [2][24]* Antifade Reagents: The use of commercial or homemade antifade reagents in mounting media is highly recommended to minimize photobleaching during imaging. [24]* pH: The fluorescence of Cy5 is relatively stable across a pH range of 4 to 10. [25][26]* Oxygen: The presence of molecular oxygen can accelerate photobleaching by generating reactive oxygen species (ROS) upon excitation. [24]Using oxygen-free buffers can enhance stability. [2]

Alternatives to Cy5

Several alternative dyes have been developed that offer enhanced brightness and photostability compared to Cy5.

-

Alexa Fluor 647: Widely considered a superior alternative, Alexa Fluor 647 is significantly brighter and more photostable than Cy5. [25]It is also less prone to self-quenching when conjugated to proteins at a high degree of labeling. [25]* DyLight 650 / DY-647: These dyes are spectrally similar to Cy5 and are often used as direct replacements. [25][27]* iFluor 647: Marketed as a high-performance alternative, iFluor 647 dyes are reported to yield brighter antibody conjugates than Cy5. [25][28]* ATTO 647N: A strong competitor known for its high photostability, often used in demanding applications like single-molecule studies. [25]

Conclusion

Cy5 remains a foundational and highly effective far-red fluorescent dye for a vast range of biological research and diagnostic applications. Its favorable spectral properties, combined with its versatility in conjugation, ensure its continued relevance. By understanding its core photophysical characteristics and employing optimized labeling and imaging protocols, researchers can effectively harness the power of Cy5 to achieve high-quality, reproducible data. For applications demanding the highest levels of brightness and photostability, modern alternatives such as Alexa Fluor 647 may offer enhanced performance.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 3. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 4. Cy5 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Fluorophores for Confocal Microscopy [evidentscientific.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 8. eurofinsgenomics.com [eurofinsgenomics.com]

- 9. broadpharm.com [broadpharm.com]

- 10. optolongfilter.com [optolongfilter.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Reactive Cyanines | AAT Bioquest [aatbio.com]

- 13. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. syronoptics.com [syronoptics.com]

- 15. interchim.fr [interchim.fr]

- 16. acebiolab.com [acebiolab.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. lifetein.com [lifetein.com]

- 19. interchim.fr [interchim.fr]

- 20. lumiprobe.com [lumiprobe.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. interchim.fr [interchim.fr]

- 23. broadpharm.com [broadpharm.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. nbinno.com [nbinno.com]

- 27. Do you offer Cy3 and Cy5 alternative dye [biosyn.com]

- 28. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]

N-PEG3-N'-(propargyl-PEG4)-Cy5 CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides comprehensive information on the bifunctional fluorescent linker, N-PEG3-N'-(propargyl-PEG4)-Cy5. This molecule incorporates a Cy5 fluorophore, a terminal alkyne group for click chemistry, and a flexible polyethylene glycol (PEG) spacer. It is a valuable tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for fluorescently labeling azide-modified biomolecules.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2107273-06-1 | [1][2] |

| Molecular Formula | C42H57ClN2O7 | [1][2] |

| Molecular Weight | 737.38 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DMF | |

| Excitation Wavelength (λex) | ~649 nm | |

| Emission Wavelength (λem) | ~667 nm | |

| Storage Conditions | -20°C, protect from light | [2] |

Suppliers

A list of known suppliers for this compound is provided below. Please note that availability and pricing are subject to change.

| Supplier | Website |

| MedchemExpress | --INVALID-LINK-- |

| Immunomart | --INVALID-LINK-- |

| MedKoo Biosciences | --INVALID-LINK-- |

| Pharmaffiliates | --INVALID-LINK-- |

| AxisPharm | --INVALID-LINK-- |

| Cenmed | --INVALID-LINK-- |

Applications and Experimental Workflows

This compound is primarily utilized as a fluorescent linker in bioconjugation applications, most notably in the development of PROTACs.[1][2] Its terminal alkyne group allows for covalent attachment to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

PROTAC Synthesis and Mechanism

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a candidate, is crucial for optimizing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

The following diagram illustrates the general workflow for utilizing an alkyne-containing fluorescent linker in the synthesis of a PROTAC.

References

Methodological & Application

Application Notes and Protocols for N-PEG3-N'-(propargyl-PEG4)-Cy5 in Click Chemistry

These application notes provide a detailed protocol for the use of N-PEG3-N'-(propargyl-PEG4)-Cy5, a fluorescent labeling reagent, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reagent is particularly useful for the fluorescent labeling of azide-modified biomolecules, enabling their detection and visualization in various biological applications.

This compound is a molecule that incorporates the bright, far-red fluorescent dye Cy5, a propargyl group for click chemistry, and a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] The PEG linker enhances the solubility of the molecule in aqueous buffers, which is advantageous when working with biological samples.[4] The propargyl group (an alkyne) readily reacts with an azide group on a target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][2][5] This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions compatible with most biomolecules.[6][7][8]

Spectroscopic and Physicochemical Properties

A summary of the key quantitative data for the Cy5 fluorophore and the this compound reagent is provided in the table below. The fluorescence of Cy5 is pH-insensitive between pH 4 and 10.[5][9]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 - 651 nm | [4][10][11][12] |

| Emission Maximum (λem) | ~662 - 671 nm | [4][9][10][11][12] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ in methanol | [9] |

| Molecular Weight | 737.36 g/mol | [13] |

| Solubility | Soluble in DMSO, DMF, and water | [9][14] |

| Storage | Store at -20°C, desiccated | [9][14] |

Experimental Protocols

The following is a general protocol for the labeling of an azide-modified protein with this compound. The protocol may require optimization depending on the specific protein and its concentration.

Materials

-

This compound

-

Azide-modified protein in a copper-free buffer (e.g., PBS, HEPES, Tris)

-

Copper(II) sulfate (CuSO₄) solution (10 mM in water)

-

Sodium ascorbate solution (100 mM in water, freshly prepared)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand (10 mM in DMSO)

-

Degassing equipment (e.g., vacuum line, argon or nitrogen gas)

-

Purification system (e.g., size exclusion chromatography, dialysis, or centrifugal filters)

Detailed Protocol for Protein Labeling

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

-

Prepare a fresh solution of sodium ascorbate in water.

-

Prepare stock solutions of CuSO₄ and TBTA.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-10 mg/mL) in a suitable buffer.

-

Add this compound to the reaction mixture. A 5- to 20-fold molar excess of the dye over the protein is recommended as a starting point.

-

Add the TBTA ligand to the reaction mixture to a final concentration of 1 mM.

-

Degas the solution by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[7][15]

-

-

Initiation of the Click Reaction:

-

Add the CuSO₄ solution to a final concentration of 0.5 mM.

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) catalyst.[8]

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light to prevent photobleaching of the Cy5 dye.

-

-

Purification of the Labeled Protein:

-

Remove the excess labeling reagents and byproducts from the labeled protein using a suitable purification method.

-

Size Exclusion Chromatography (SEC): This is an effective method to separate the labeled protein from smaller molecules.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer to remove small molecules.

-

Centrifugal Filters: Use centrifugal filters with an appropriate molecular weight cutoff to concentrate the labeled protein and remove smaller molecules.

-

-

-

Characterization and Storage:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Store the purified, labeled protein at 4°C or -20°C, protected from light.

-

Visualizations

Below are diagrams illustrating the click chemistry reaction and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Click Chemistry | AAT Bioquest [aatbio.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. vectorlabs.com [vectorlabs.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 12. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 13. This compound [myskinrecipes.com]

- 14. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]

- 15. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Protein Labeling with N-PEG3-N'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a versatile, bifunctional fluorescent labeling reagent designed for the covalent attachment of the Cy5 fluorophore to proteins and other biomolecules. This reagent incorporates a Cy5 dye, known for its bright, far-red fluorescence, making it ideal for applications requiring low autofluorescence from biological samples. The molecule features two key reactive moieties: an amine-reactive group for direct conjugation to proteins and a terminal alkyne (propargyl group) that enables highly specific and efficient "click chemistry" reactions.

This dual functionality allows for two primary protein labeling strategies:

-

Direct Labeling of Primary Amines: The reagent can directly label proteins through the reaction of its N-hydroxysuccinimide (NHS) ester with primary amino groups, such as the side chains of lysine residues and the N-terminus of the protein. This method is straightforward and widely applicable.

-

Click Chemistry Labeling: The propargyl group can be conjugated to azide-modified proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction provides high specificity and efficiency, allowing for the labeling of proteins that have been metabolically, enzymatically, or chemically functionalized with an azide group.

These application notes provide detailed protocols for both direct amine labeling and click chemistry-based labeling of proteins using this compound.

Chemical Structure and Reaction Mechanisms

The this compound molecule consists of a Cy5 fluorescent dye, a propargyl group for click chemistry, and an amine-reactive NHS ester, all connected by PEG linkers to enhance solubility.

Amine-Reactive Labeling: The NHS ester reacts with primary amines on proteins in a nucleophilic acyl substitution reaction, forming a stable amide bond.[1][2][3] This reaction is most efficient at a slightly alkaline pH (8.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][3][4]

Click Chemistry Labeling: The propargyl group undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized protein to form a stable triazole linkage.[5][6] This reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for biological samples.[5][7]

Diagrams of Experimental Workflows and Signaling Pathways

Experimental Workflow for Protein Labeling

Caption: Workflow for direct amine-reactive labeling of proteins.

Click Chemistry Reaction Pathway

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.

Experimental Protocols

Protocol 1: Direct Amine-Reactive Labeling

This protocol is for labeling proteins with primary amines using the NHS ester functionality of the reagent.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)[3][4]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3]

-

Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)[3]

-

Purification column (e.g., gel filtration, desalting)[3]

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.[1][8] Buffers containing primary amines like Tris or glycine are not suitable for the labeling reaction.[1]

-

Ensure the pH of the protein solution is between 7.2 and 8.5 for optimal labeling. The ideal pH is often around 8.3.[1][9]

-

-

Reagent Preparation:

-

Labeling Reaction:

-

While gently vortexing, add the dissolved Cy5 reagent to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3][11]

-

-

Quenching (Optional):

-

To stop the reaction, add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.[3]

-

-

Purification:

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25), dialysis, or spin concentrators.[8]

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Analyze the labeled protein by SDS-PAGE followed by fluorescence scanning to confirm covalent attachment and assess purity.[8]

-

Protocol 2: Click Chemistry Labeling (CuAAC)

This protocol is for labeling proteins that have been pre-functionalized with an azide group.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions: 10 mM this compound in DMSO, 50 mM CuSO4 in water, and 500 mM sodium ascorbate in water (prepare fresh). If using THPTA, prepare a 50 mM stock in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) and this compound (final concentration 10-100 µM).

-

If using THPTA, add it to the reaction mixture at a final concentration of 1 mM.

-

To initiate the reaction, add CuSO4 to a final concentration of 1 mM, followed by sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove excess reagents and copper by gel filtration, dialysis, or spin filtration.

-

-

Characterization:

-

Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning. The appearance of a fluorescent band at the molecular weight of the protein indicates a successful reaction.

-

Quantify the labeling efficiency using fluorescence spectroscopy or by comparing the fluorescence intensity to a known standard.

-

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Labeling

| Parameter | Direct Amine Labeling | Click Chemistry (CuAAC) |

| Protein Concentration | 2-10 mg/mL[1][4] | 1-20 µM |

| Reagent Molar Excess | 10-20 fold over protein | 10-50 fold over protein |

| pH | 7.2-8.5 (optimum ~8.3)[1][3][9] | 4-12 (typically neutral)[5] |

| Temperature | Room temp. or 4°C[3][4] | Room temperature |

| Reaction Time | 1-4 hours (RT) or overnight (4°C)[3][11] | 1-2 hours |

| Buffer System | Amine-free (e.g., PBS, HEPES)[1] | PBS, Tris |

Table 2: Troubleshooting Common Labeling Issues

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incorrect buffer pH (amine labeling).[1] | Ensure buffer pH is between 7.2-8.5.[4] |

| Low protein concentration.[4] | Concentrate protein to >2 mg/mL.[4] | |

| Hydrolyzed NHS ester. | Prepare fresh reagent solution in anhydrous solvent.[3] | |

| Inactive catalyst (click chemistry). | Prepare fresh sodium ascorbate solution. | |

| Protein Precipitation | High concentration of organic solvent. | Minimize the volume of reagent solution added. |

| Protein instability under reaction conditions. | Optimize pH and temperature. | |

| High Background Signal | Incomplete removal of unreacted dye. | Repeat purification step or use a different method. |

| Non-specific binding of the dye. | Add a non-ionic detergent (e.g., Tween-20) to wash buffers. |

Disclaimer: These are general protocols and may require optimization for your specific protein and application.

References

- 1. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 2. stratech.co.uk [stratech.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 6. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. interchim.fr [interchim.fr]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for Live Cell Imaging with N-PEG3-N'-(propargyl-PEG4)-Cy5

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a versatile molecule combining a hydrophilic polyethylene glycol (PEG) linker, a terminal alkyne group for bio-orthogonal conjugation, and the bright, far-red fluorescent dye, Cy5. This compound is particularly valuable as a tool for live-cell imaging when conjugated to a biomolecule of interest. Its application allows for the specific visualization and tracking of cellular components and processes in real-time with minimal perturbation to the living system. The Cy5 fluorophore offers the advantage of operating in the far-red spectral region, which minimizes autofluorescence from cellular components, leading to an improved signal-to-noise ratio.

This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, focusing on a representative application: the visualization of Epidermal Growth Factor Receptor (EGFR) dynamics on the cell surface and its subsequent internalization.

Principle of Application

The utility of this compound in live-cell imaging is predicated on its ability to be covalently attached to a target-specific molecule, such as a ligand, antibody, or small molecule inhibitor, that has been modified to contain an azide group. The conjugation is achieved through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". Once the Cy5-labeled probe is synthesized and purified, it can be introduced to living cells, where it binds to its specific target. The fluorescence of the Cy5 dye then allows for the visualization of the target's localization, trafficking, and dynamics using fluorescence microscopy.

Featured Application: Live-Cell Imaging of Epidermal Growth Factor Receptor (EGFR) Trafficking

This section details the use of this compound to create a fluorescent probe for imaging EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. The workflow involves the conjugation of the Cy5 linker to an azide-modified Epidermal Growth Factor (EGF), the natural ligand for EGFR. The resulting Cy5-EGF conjugate is then used to label and visualize EGFR on the surface of live cells and track its internalization upon ligand binding.

Signaling Pathway and Experimental Logic

Upon binding of EGF, EGFR undergoes dimerization, autophosphorylation, and subsequent internalization into endosomes. This process is a key mechanism for signal attenuation. By tracking the localization of Cy5-EGF, we can visualize the dynamics of EGFR on the plasma membrane and its trafficking through the endocytic pathway.

Data Presentation

The following tables summarize key quantitative data for the application of Cy5-EGF in live-cell imaging of EGFR.

Table 1: Properties of this compound

| Property | Value |

| Excitation Maximum (nm) | ~649 |

| Emission Maximum (nm) | ~667 |

| Molecular Weight ( g/mol ) | C₄₂H₅₇ClN₂O₇ |

| Solubility | DMSO, DMF |

Table 2: Recommended Parameters for Live-Cell Imaging of EGFR with Cy5-EGF

| Parameter | Recommended Value |

| Cell Line | A431, HeLa, or other EGFR-expressing cells |

| Cy5-EGF Concentration | 10 - 100 ng/mL |

| Incubation Time | 15 - 60 minutes at 37°C |

| Imaging Medium | Phenol red-free cell culture medium |

| Microscope Filter Set | Cy5 or Far-Red channel |

| Excitation Wavelength | 630 - 650 nm |

| Emission Wavelength | 660 - 710 nm |

| Signal-to-Background Ratio | > 5 (application dependent) |

Experimental Protocols

Protocol 1: Conjugation of this compound to Azide-Modified EGF (CuAAC Reaction)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the alkyne-containing Cy5 dye to an azide-modified EGF.

Materials:

-

This compound

-

Azide-modified EGF (custom synthesis or commercially available)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Dissolve azide-modified EGF in PBS to a concentration of 1 mg/mL.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Azide-modified EGF (e.g., 100 µL of 1 mg/mL solution).

-

This compound (a 3-5 molar excess over the EGF).

-

THPTA (to a final concentration of 5 mM).

-

CuSO₄ (to a final concentration of 1 mM).

-

-

Vortex briefly to mix.

-

-

Initiate the Reaction:

-

Add sodium ascorbate to a final concentration of 20 mM.

-

Vortex the reaction mixture gently.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the Cy5-EGF conjugate from unreacted dye and catalyst using a pre-equilibrated SEC column (e.g., Sephadex G-25).

-

Elute with PBS, pH 7.4.

-

Collect the fractions containing the purple-colored conjugate, which will elute first.

-

Confirm the purity and concentration of the conjugate using UV-Vis spectroscopy.

-

-

Storage:

-

Store the purified Cy5-EGF conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.

-

Protocol 2: Live-Cell Imaging of EGFR Internalization

This protocol describes the labeling of live cells with the Cy5-EGF conjugate and subsequent imaging to visualize EGFR trafficking.

Materials:

-

EGFR-expressing cells (e.g., A431 or HeLa)

-

Glass-bottom imaging dishes or chamber slides

-

Complete cell culture medium

-

Phenol red-free imaging medium

-

Purified Cy5-EGF conjugate

-

Hoechst 33342 or other live-cell nuclear stain (optional)

-

Fluorescence microscope with environmental control (37°C, 5% CO₂) and appropriate filter sets for Cy5.

Procedure:

-

Cell Seeding:

-

Seed EGFR-expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Labeling:

-

On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed phenol red-free imaging medium.

-

Prepare a labeling solution by diluting the Cy5-EGF conjugate in pre-warmed imaging medium to a final concentration of 10-100 ng/mL.

-

Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C.

-

-

Washing:

-

Remove the labeling solution and wash the cells 2-3 times with pre-warmed imaging medium to remove unbound Cy5-EGF.

-

Add fresh, pre-warmed imaging medium to the cells for imaging. If desired, a nuclear stain like Hoechst 33342 can be added during the final wash.

-

-

Live-Cell Imaging:

-

Transfer the imaging dish to the fluorescence microscope equipped with an environmental chamber maintained at 37°C and 5% CO₂.

-

Allow the cells to equilibrate for at least 15 minutes before imaging.

-

Acquire images using the Cy5 filter set. For time-lapse imaging of EGFR internalization, acquire images every 1-5 minutes for up to 2 hours.

-

Initially, a fluorescent signal will be observed on the plasma membrane. Over time, the signal will appear as distinct puncta within the cytoplasm, representing the internalized Cy5-EGF in endosomes.

-

-

Image Analysis:

-

Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, CellProfiler).

-

Quantify the internalization by measuring the fluorescence intensity in intracellular puncta over time.

-

Particle tracking can be used to analyze the movement of individual endosomes.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Signal | Insufficient probe concentration. | Increase the concentration of the Cy5-EGF conjugate. |

| Low expression of the target receptor. | Use a cell line with higher EGFR expression. | |

| Photobleaching. | Reduce the excitation light intensity and/or exposure time. Use an anti-fade reagent in the imaging medium. | |

| High Background | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. |

| Non-specific binding of the probe. | Add a blocking agent like bovine serum albumin (BSA) to the imaging medium. | |

| Autofluorescence from the medium. | Use phenol red-free imaging medium. | |

| Cell Death/Phototoxicity | High excitation light intensity or prolonged exposure. | Minimize the light exposure by using the lowest possible excitation intensity and exposure time. Use a more sensitive camera. |

| Contamination of reagents. | Use sterile reagents and proper aseptic techniques. |

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2][3][4][5] This reaction's specificity between a terminal alkyne and an azide allows for precise labeling of biomolecules in complex biological samples with minimal side reactions.[2][3][5] Cy5, a bright, far-red fluorescent dye, is an ideal reporter for a variety of applications, including fluorescence microscopy, flow cytometry, and in-vivo imaging, due to its high extinction coefficient and emission maximum in a region with low cellular autofluorescence.[1][6][7][8]

These application notes provide detailed protocols for the covalent labeling of biomolecules with Cy5 using CuAAC, addressing both Cy5-azide and Cy5-alkyne labeling strategies. The protocols are designed to be a starting point for optimization in your specific research context.

Principle of the Reaction

The CuAAC reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by Cu(I) ions.[1] In practice, the Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[9][10] To enhance reaction efficiency and protect biomolecules from damaging reactive oxygen species, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is crucial.[9][10][11]

Core Reagents and Their Roles

| Reagent | Function |

| Azide- or Alkyne-modified Biomolecule | The target molecule to be labeled. |

| Cy5-Alkyne or Cy5-Azide | The fluorescent reporter molecule. |

| Copper(II) Sulfate (CuSO₄) | The source of the copper catalyst. |

| Sodium Ascorbate | A reducing agent that converts Cu(II) to the active Cu(I) state.[9] |

| THPTA or other accelerating ligands | Stabilizes the Cu(I) catalyst, enhances reaction rate, and prevents oxidative damage to biomolecules.[11] |

| Buffer | Maintains pH and provides a suitable reaction environment. Amine-free buffers (e.g., PBS, HEPES) are essential.[7] |

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Protein with Cy5-Azide

This protocol is a general guideline for labeling an alkyne-modified protein with a Cy5-azide derivative.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cy5-azide stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

THPTA stock solution (100 mM in water)

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared)

-

DMSO (optional, for dissolving reagents)

-

Purification columns (e.g., spin columns, size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution:

-

Adjust the concentration of your alkyne-modified protein to 1-5 mg/mL in an amine-free buffer.

-

-

Set up the Reaction Mixture:

-

In a microcentrifuge tube, combine the following in order:

-

50 µL of protein solution

-

100 µL of PBS buffer

-

4 µL of 1 mM Cy5-azide solution (for a final concentration of approximately 20 µM, this can be optimized between 5-50 µM).[12]

-

-

-

Prepare the Catalyst Premix:

-

Initiate the Reaction:

-

Incubation:

-

Purification of the Labeled Protein:

Protocol 2: Labeling of an Azide-Modified Protein with Cy5-Alkyne

This protocol outlines the labeling of an azide-modified protein with a Cy5-alkyne. The procedure is very similar to Protocol 1, with the roles of the azide and alkyne reversed.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cy5-alkyne stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

THPTA stock solution (100 mM in water)

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared)

-

DMSO (optional, for dissolving reagents)

-

Purification columns (e.g., spin columns, size-exclusion chromatography)